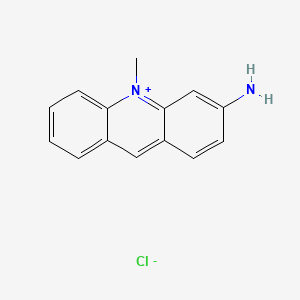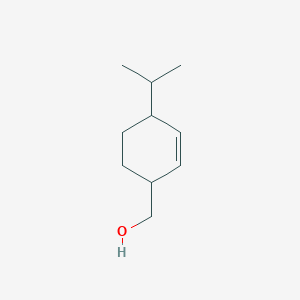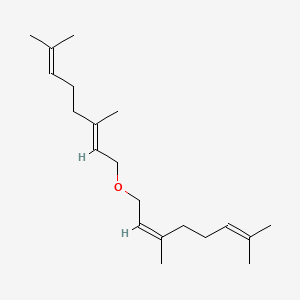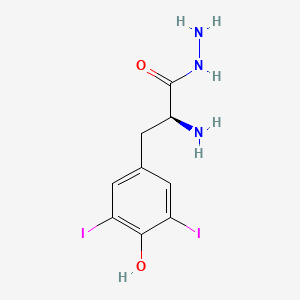
6-(Chloromethyl)-3-hydroxy-4-oxo-4H-pyran-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Chloromethyl)-3-hydroxy-4-oxo-4H-pyran-2-carbonitrile is a chemical compound with a unique structure that includes a chloromethyl group, a hydroxy group, an oxo group, and a nitrile group attached to a pyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-3-hydroxy-4-oxo-4H-pyran-2-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a pyran derivative with chloromethylating agents such as chloromethyl chlorosulfate in the presence of a base . The reaction conditions often include the use of solvents like acetonitrile and phase-transfer catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation under reduced pressure to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Chloromethyl)-3-hydroxy-4-oxo-4H-pyran-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can react with the chloromethyl group in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyran derivatives.
Applications De Recherche Scientifique
6-(Chloromethyl)-3-hydroxy-4-oxo-4H-pyran-2-carbonitrile has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6-(Chloromethyl)-3-hydroxy-4-oxo-4H-pyran-2-carbonitrile involves its interaction with specific molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes . The hydroxy and oxo groups can also participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloromethyl-3-hydroxy-2-substituted-4H-pyran-4-one: Similar structure but with different substituents on the pyran ring.
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: Contains a pyrazolo[3,4-d]pyrimidine ring instead of a pyran ring.
Uniqueness
6-(Chloromethyl)-3-hydroxy-4-oxo-4H-pyran-2-carbonitrile is unique due to the presence of both a nitrile group and a chloromethyl group on the same pyran ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields .
Propriétés
Numéro CAS |
75743-73-6 |
|---|---|
Formule moléculaire |
C7H4ClNO3 |
Poids moléculaire |
185.56 g/mol |
Nom IUPAC |
6-(chloromethyl)-3-hydroxy-4-oxopyran-2-carbonitrile |
InChI |
InChI=1S/C7H4ClNO3/c8-2-4-1-5(10)7(11)6(3-9)12-4/h1,11H,2H2 |
Clé InChI |
JOBCIMJWLAADJI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC(=C(C1=O)O)C#N)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Fluoro-3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14452180.png)



![Benz[a]anthracen-12-ol, 7,12-dihydro-12-methyl-7-methylene-](/img/structure/B14452196.png)





![Zinc bis[tris(trimethylsilyl)methanide]](/img/structure/B14452242.png)


